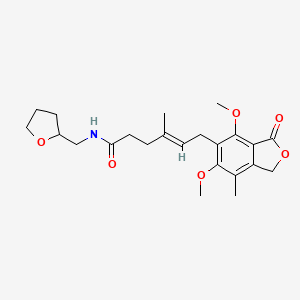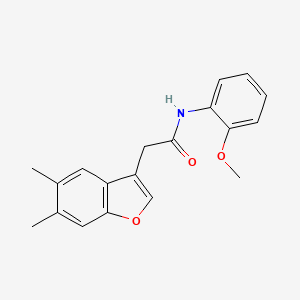![molecular formula C19H23N3O2 B15104680 2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B15104680.png)
2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenylmorpholine with a suitable cinnoline derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Studied for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of 2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
- 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones
Uniqueness
Compared to similar compounds, 2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one stands out due to its unique combination of a morpholine ring and a cinnoline core. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C19H23N3O2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C19H23N3O2/c23-19-12-16-8-4-5-9-17(16)20-22(19)14-21-10-11-24-18(13-21)15-6-2-1-3-7-15/h1-3,6-7,12,18H,4-5,8-11,13-14H2 |
InChIキー |
NUWVDDYRCJLIMT-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NN(C(=O)C=C2C1)CN3CCOC(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15104599.png)
![methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate](/img/structure/B15104604.png)
![Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B15104606.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104609.png)
![methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate](/img/structure/B15104615.png)
methanone](/img/structure/B15104617.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B15104626.png)
![N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B15104627.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide](/img/structure/B15104635.png)

![2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15104660.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B15104666.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15104671.png)
